molecular formula C19H32N2O4S B14065248 N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide CAS No. 100146-31-4

N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide

Cat. No.: B14065248
CAS No.: 100146-31-4
M. Wt: 384.5 g/mol
InChI Key: UQJXAFOJIZWOTH-UHFFFAOYSA-N
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Description

N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide is an organic compound with a complex structure that includes a dodecanamide backbone substituted with a hydroxy group and a methanesulfonylamino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide typically involves the following steps:

    Formation of the dodecanamide backbone: This can be achieved through the reaction of dodecanoic acid with ammonia or an amine to form dodecanamide.

    Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the methanesulfonylamino group: This step involves the reaction of the hydroxy-substituted phenyl ring with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonylamino group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The methanesulfonylamino group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis or inflammatory pathways.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced bacterial growth or inflammation.

Comparison with Similar Compounds

  • N-{3-Hydroxy-4-[(methylsulfonyl)amino]phenyl}methacrylamide
  • N-{3-Hydroxy-4-[(methylsulfonyl)amino]phenyl}butanamide

Comparison:

  • Uniqueness: N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide is unique due to its longer dodecanamide backbone, which may confer different physical and chemical properties compared to shorter-chain analogs.
  • Applications: While similar compounds may share some applications, the specific structure of this compound may make it more suitable for certain uses, such as in the development of long-chain surfactants or antimicrobial agents.

Properties

CAS No.

100146-31-4

Molecular Formula

C19H32N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-hydroxy-4-(methanesulfonamido)phenyl]dodecanamide

InChI

InChI=1S/C19H32N2O4S/c1-3-4-5-6-7-8-9-10-11-12-19(23)20-16-13-14-17(18(22)15-16)21-26(2,24)25/h13-15,21-22H,3-12H2,1-2H3,(H,20,23)

InChI Key

UQJXAFOJIZWOTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

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